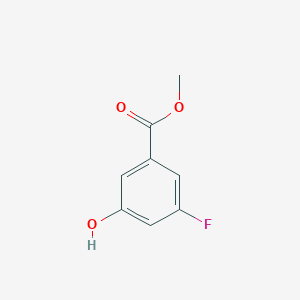

Methyl 3-fluoro-5-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIVOKPOASIMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673215 | |

| Record name | Methyl 3-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072004-32-0 | |

| Record name | Methyl 3-fluoro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-fluoro-5-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-fluoro-5-hydroxybenzoate chemical properties

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate

Abstract

This compound is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique trifunctional structure, featuring a hydroxyl group, a methyl ester, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The strategic placement of these groups allows for regioselective modifications, providing a scaffold for developing novel active pharmaceutical ingredients (APIs) and specialized agrochemicals. The incorporation of fluorine is particularly noteworthy, as it can enhance critical drug properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, synthesis protocols, and key applications of this compound, intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is systematically known by its IUPAC name.[1] Its identity is confirmed by a unique CAS Registry Number and can be represented in various chemical formats. The fluorine and hydroxyl groups are positioned meta to the methyl ester, a configuration that dictates the molecule's reactivity and electronic properties.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1072004-32-0[1][2] |

| Molecular Formula | C₈H₇FO₃[1] |

| Molecular Weight | 170.14 g/mol [1] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)F)O[1] |

| InChI | InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3[1] |

| InChIKey | DIIVOKPOASIMNV-UHFFFAOYSA-N[1] |

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including solubility, reactivity, and biological interactions. The data below are computed properties that provide valuable insights for experimental design.

| Property | Value | Source |

| Monoisotopic Mass | 170.03792224 Da | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | ChemScene[3] |

| Hydrogen Bond Acceptor Count | 3 | ChemScene[3] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Spectroscopic Analysis Profile

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons.

-

Methyl Protons (-OCH₃): A singlet appearing around δ 3.8-3.9 ppm.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.8-7.5 ppm). The protons will exhibit splitting patterns (coupling) from both neighboring protons and the fluorine atom (H-F coupling), resulting in complex multiplets (e.g., doublet of doublets, triplet of doublets).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups:

-

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

-

Ester Carbonyl (C=O): A signal in the downfield region, typically δ 165-167 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals. The carbon directly bonded to fluorine (C-F) will show a large coupling constant. The carbons attached to the oxygen atoms (C-O) will also be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present.

-

O-H Stretch (Phenol): A broad absorption band in the range of 3200-3600 cm⁻¹.[4]

-

C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

-

C=O Stretch (Ester): A very strong, sharp absorption peak around 1680-1720 cm⁻¹.[4]

-

C-O Stretch (Ester/Phenol): Strong bands in the 1100-1300 cm⁻¹ region.[4]

-

C-F Stretch: A strong absorption typically found in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak [M]⁺: Expected at an m/z of 170, corresponding to the molecular weight of the compound.[5]

-

Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group ([M-31]⁺) leading to an acylium ion at m/z 139, and the loss of the carbomethoxy group ([M-59]⁺) at m/z 111.

Table: Predicted Collision Cross Section (CCS) Data [6]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 171.04520 | 129.7 |

| [M+Na]⁺ | 193.02714 | 139.0 |

| [M-H]⁻ | 169.03064 | 131.5 |

Synthesis and Reaction Chemistry

Recommended Synthesis Protocol: Fischer Esterification

This compound is most commonly synthesized via Fischer esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable method. The use of thionyl chloride is a highly effective variation, proceeding through a more reactive acyl chloride intermediate.[7]

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 3-fluoro-5-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Cool the solution in an ice bath (0°C).

-

Catalyst Addition: Add thionyl chloride dropwise to the cooled solution with stirring.[7] The addition is exothermic and generates HCl gas in situ, which catalyzes the esterification.

-

Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) for several hours (typically 2-4 hours, monitored by TLC).[7]

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

-

Purification: Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Final Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Caption: Fischer Esterification Workflow.

Key Chemical Reactions

The trifunctional nature of the molecule allows for a variety of subsequent chemical transformations.

-

O-Alkylation/O-Acylation: The phenolic hydroxyl group is nucleophilic and can be readily alkylated (e.g., with alkyl halides under basic conditions) or acylated (e.g., with acyl chlorides) to introduce diverse functionalities.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification.[8]

-

Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.

-

Electrophilic Aromatic Substitution: The existing substituents direct incoming electrophiles. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine and ester groups are deactivating. The positions ortho to the hydroxyl group are the most likely sites for further substitution.

Caption: Key Reactivity Pathways.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: Fluorinated compounds are of immense interest in medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, increasing a drug's half-life. It can also increase lipophilicity, which aids in crossing cell membranes, and modulate the pKa of nearby functional groups to enhance binding to protein targets. This molecule serves as a foundational scaffold for building more complex APIs for treating a range of conditions, from neurological disorders to cancer.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy, stability, and target specificity, leading to the development of advanced crop protection agents.[9]

-

Material Science: The unique electronic properties conferred by the fluorine atom make this and similar molecules valuable precursors for functional materials like organic semiconductors and liquid crystals.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on GHS classifications, the compound presents several hazards.[1]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | GHS05 (Corrosion) / GHS07 | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1] |

Recommended Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10]

-

Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[10] Store locked up.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

-

Conclusion

This compound stands out as a high-value chemical intermediate with significant potential, particularly in the life sciences. Its trifunctional nature provides chemists with multiple avenues for molecular elaboration, while the presence of a fluorine atom offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the design and creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. This compound | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-hydroxybenzoate

Abstract

Methyl 3-fluoro-5-hydroxybenzoate is a valuable substituted aromatic compound with significant potential as a key building block in the development of novel pharmaceutical agents and other complex organic molecules. The strategic placement of the fluoro, hydroxyl, and methyl ester functionalities on the benzene ring offers medicinal chemists a versatile scaffold for molecular design. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The synthesis is presented in two primary stages: the preparation of the key intermediate, 3-fluoro-5-hydroxybenzoic acid, via a selective nucleophilic aromatic substitution, followed by a classic Fischer-Speier esterification to yield the final product. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and explains the rationale behind the chosen synthetic strategy.

Introduction and Strategic Overview

The synthetic approach detailed herein is predicated on a two-step sequence starting from the commercially available 3,5-difluorobenzoic acid. This strategy is both cost-effective and chemically sound, relying on well-established and scalable reaction classes.

The core strategy involves:

-

Selective Monohydroxylation: A nucleophilic aromatic substitution (SNAr) reaction on 3,5-difluorobenzoic acid to selectively replace one fluorine atom with a hydroxyl group.

-

Esterification: Conversion of the resulting 3-fluoro-5-hydroxybenzoic acid to its corresponding methyl ester.

This pathway is designed to be efficient and to avoid the use of hazardous or prohibitively expensive reagents, making it suitable for both laboratory-scale research and potential scale-up operations.

Synthesis Pathway and Mechanism

The overall synthetic transformation is depicted below. The process begins with the selective displacement of a fluoride ion, a reaction driven by the electron-withdrawing nature of the carboxylic acid group which activates the aromatic ring to nucleophilic attack.

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 3-Fluoro-5-hydroxybenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the selective nucleophilic aromatic substitution (SNAr) reaction. In this step, 3,5-difluorobenzoic acid is treated with a strong base, such as sodium hydroxide, in an aqueous medium under elevated temperatures.

Mechanism:

The aromatic ring of 3,5-difluorobenzoic acid is rendered electron-deficient by the powerful electron-withdrawing effect of the carboxylic acid group (-COOH). This effect is most pronounced at the ortho and para positions. While both fluorine atoms are in meta positions relative to the carboxyl group, the overall electron deficiency of the ring facilitates nucleophilic attack. The hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a fluorine atom. This addition step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken in this intermediate. The subsequent elimination of a fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the phenoxide product. A final acidification step protonates the phenoxide and the carboxylate to give the desired 3-fluoro-5-hydroxybenzoic acid.

Caption: Mechanism of the SNAr reaction on 3,5-difluorobenzoic acid.

Part 2: Fischer-Speier Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Using methanol as both the solvent and the reagent in the presence of a catalytic amount of a strong acid like sulfuric acid provides an efficient and high-yielding route to the target molecule.

Mechanism:

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the newly added methoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of water and a final deprotonation of the carbonyl oxygen by a base (e.g., another molecule of methanol or the conjugate base of the catalyst) regenerates the catalyst and yields the methyl ester product.

Experimental Protocols

Protocol for 3-Fluoro-5-hydroxybenzoic Acid

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorobenzoic acid (10.0 g, 63.3 mmol).

-

Reagent Addition: Add a solution of sodium hydroxide (7.6 g, 190 mmol, 3.0 equivalents) in 100 mL of deionized water.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify with concentrated hydrochloric acid (~16 mL) until the pH is approximately 1-2. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a water/ethanol mixture to yield 3-fluoro-5-hydroxybenzoic acid as a solid.

Protocol for this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 3-fluoro-5-hydroxybenzoic acid (8.0 g, 51.2 mmol) in methanol (150 mL).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65-70 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Pour the remaining mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary

The following table summarizes the expected properties and key reaction parameters for the synthesis of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| 3,5-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | - | Off-white solid |

| 3-Fluoro-5-hydroxybenzoic Acid | C₇H₅FO₃ | 156.11 | 75-85% | Solid |

| This compound | C₈H₇FO₃ | 170.14 | 85-95% | Solid or oil |

Conclusion

The described two-step synthesis provides a practical and efficient pathway for the preparation of this compound, a key intermediate for pharmaceutical and chemical research. The methodology relies on fundamental and well-understood organic reactions, starting from an inexpensive and readily available precursor. By providing a detailed explanation of the reaction mechanisms and step-by-step protocols, this guide serves as a valuable resource for scientists and researchers, enabling the reliable synthesis of this important building block for future innovations in drug development and materials science.

References

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate (CAS: 1072004-32-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a trifunctional aromatic compound featuring a methyl ester, a phenolic hydroxyl group, and a fluorine atom strategically positioned on the benzene ring. Its unique substitution pattern makes it a highly valuable intermediate in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The presence of three distinct functional groups offers multiple avenues for selective chemical modification, allowing for the construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, covering its physicochemical properties, a validated synthesis protocol, key applications in research, and essential safety and handling information. The insights provided herein are designed to empower researchers to effectively utilize this compound in their synthetic endeavors. Notably, its classification as a "Protein Degrader Building Block" points to its emerging importance in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1]

Physicochemical & Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1072004-32-0 | [1][2][3] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-fluoro-5-hydroxybenzoic acid methyl ester | [2] |

| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)F)O | [2] |

| InChIKey | DIIVOKPOASIMNV-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |

| XLogP (Predicted) | 1.9 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Synthesis Protocol: Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid. This reaction, known as the Fischer-Speier esterification, is a robust and scalable method. The causality behind this choice is the high efficiency and relative simplicity of converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reactant, driven to completion by a strong acid catalyst.

Experimental Workflow

Caption: Fischer Esterification workflow for this compound synthesis.

Step-by-Step Methodology

-

Reaction Setup : To a solution of 3-fluoro-5-hydroxybenzoic acid (1.0 eq.) in anhydrous methanol (approx. 0.5 M concentration), add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq.) dropwise at room temperature.

-

Reflux : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up : Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction : Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine. The bicarbonate wash is critical to remove any unreacted starting material and the acid catalyst.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows it to serve as a versatile scaffold for building more complex molecules. The fluorine atom enhances the pharmacokinetic properties of drug candidates, often improving metabolic stability and membrane permeability.[4]

Caption: Key reactive sites on this compound for synthetic modification.

-

Phenolic Hydroxyl Group : The acidic proton of the hydroxyl group can be easily deprotonated with a mild base, making it a nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions. This site is often used to link the core to other molecular fragments.

-

Methyl Ester Group : The ester can be hydrolyzed back to the carboxylic acid under basic (saponification) or acidic conditions. It can also be directly converted to an amide via aminolysis, a crucial reaction for building peptide-like linkages or connecting to amine-functionalized linkers in PROTACs.

-

Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The substitution pattern is directed by both the hydroxyl and fluoro groups, allowing for regioselective introduction of other substituents like nitro or halogen groups.

Its role as an intermediate in developing fluorinated drug candidates is significant, as the fluorine atom can enhance metabolic stability and bioavailability.[5]

Spectroscopic Characterization

While experimental spectra require laboratory acquisition, the expected spectroscopic signatures and predicted mass spectrometry data provide a reliable reference for characterization.

Predicted Mass Spectrometry Data

The following table lists the predicted collision cross-section (CCS) values for various adducts, which is useful for identification in high-resolution mass spectrometry analyses.[6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 171.04520 | 129.7 |

| [M+Na]⁺ | 193.02714 | 139.0 |

| [M-H]⁻ | 169.03064 | 131.5 |

| [M+NH₄]⁺ | 188.07174 | 149.8 |

Expected NMR and IR Signatures

-

¹H NMR : Expect signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling to the fluorine atom. A singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons and a broad singlet for the phenolic hydroxyl (-OH) proton.

-

¹³C NMR : Signals for the ester carbonyl carbon (approx. 165-170 ppm), aromatic carbons (approx. 110-165 ppm, with C-F coupling), and the methyl ester carbon (approx. 52 ppm).

-

IR Spectroscopy : Look for a broad absorption band for the O-H stretch of the phenol (approx. 3200-3500 cm⁻¹), a strong C=O stretch for the ester (approx. 1700-1730 cm⁻¹), and C-O and C-F stretching bands in the fingerprint region.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral |

| H315 | Causes skin irritation | Skin Corrosion/Irritation |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity |

Recommended Precautions

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

First Aid :

-

If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Angene - this compound | 1072004-32-0 | MFCD14698043 | AG007T8T [japan.angenechemical.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl3-fluoro-4-hydroxy-5-nitrobenzoate [myskinrecipes.com]

- 6. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-fluoro-5-hydroxybenzoate

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-fluoro-5-hydroxybenzoate, a key intermediate in the synthesis of various pharmacologically active molecules.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction, experimental protocol, and detailed spectral interpretation of this compound. The principles and methodologies discussed herein are grounded in established spectroscopic techniques and provide a framework for the structural elucidation of similarly substituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound (C₈H₇FO₃, Molar Mass: 170.14 g/mol ) is a substituted aromatic ester.[2] Its structure is characterized by a benzene ring with three distinct substituents: a fluorine atom, a hydroxyl group, and a methyl ester group, positioned at the 3, 5, and 1 positions, respectively. The interplay of the electronic effects of these substituents creates a unique chemical environment for each proton on the aromatic ring, making ¹H NMR spectroscopy an invaluable tool for its structural verification and purity assessment. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity and for monitoring its transformations in multi-step synthetic pathways.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shifts and coupling patterns of the aromatic protons in this compound are governed by the electronic properties of the substituents. The hydroxyl (-OH) and fluorine (-F) groups are ortho, para-directing activators, while the methyl ester (-COOCH₃) group is a meta-directing deactivator.[3]

-

-OH (hydroxyl) group: A strong activating group due to the resonance effect of the lone pairs on the oxygen, which increases electron density at the ortho and para positions. It is also an inductively withdrawing group due to the electronegativity of oxygen.

-

-F (fluoro) group: An inductively withdrawing group due to its high electronegativity, but a weakly activating group by resonance.

-

-COOCH₃ (methyl ester) group: A deactivating group due to both inductive and resonance effects, withdrawing electron density from the aromatic ring.

Based on these substituent effects, we can predict the relative chemical shifts of the three aromatic protons (H-2, H-4, and H-6):

-

H-2: Positioned ortho to the deactivating -COOCH₃ group and ortho to the activating -OH group. The deshielding effect of the ester group is expected to be significant.

-

H-4: Situated ortho to the -F group and para to the -COOCH₃ group, as well as ortho to the -OH group. This proton is expected to be influenced by all three substituents.

-

H-6: Located ortho to the -F group and ortho to the deactivating -COOCH₃ group.

The protons of the methyl group (-OCH₃) will appear as a singlet in the upfield region, typically around 3.9 ppm. The hydroxyl proton (-OH) will also appear as a singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

The coupling between the aromatic protons will provide further structural information. We expect to see meta-coupling between H-2 and H-4, and between H-4 and H-6. Additionally, the fluorine atom will couple with the adjacent protons, leading to further splitting of the signals. The magnitude of the coupling constants (J-values) is characteristic of the through-bond distance between the coupled nuclei.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps for the preparation and analysis of a sample of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity and free from residual solvents or other contaminants.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[5] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4] For more polar compounds, acetone-d₆ or DMSO-d₆ can be used.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[5][6][7]

-

Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).[5]

-

Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample information.[5]

Data Acquisition

The following parameters are recommended for acquiring the ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.[8][9][10]

| Parameter | Recommended Value | Purpose |

| Pulse Program | Standard 1D ¹H experiment (e.g., zg30) | To excite the proton nuclei. |

| Number of Scans (ns) | 16-64 | To improve the signal-to-noise ratio. |

| Relaxation Delay (d1) | 1-5 s | To allow for the relaxation of the nuclei between scans. |

| Acquisition Time (aq) | 2-4 s | The time for which the FID is recorded. |

| Spectral Width (sw) | 12-16 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | To ensure reproducibility of the spectrum. |

¹H NMR Spectrum Analysis and Interpretation

The following is a detailed analysis of a predicted ¹H NMR spectrum of this compound.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.3 - 7.5 | dd | 1H | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | H-6 |

| ~7.0 - 7.2 | t | 1H | J(H-H) ≈ 2-3 | H-2 |

| ~6.8 - 7.0 | dd | 1H | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | H-4 |

| ~5.5 - 6.5 | s (broad) | 1H | - | -OH |

| 3.91 | s | 3H | - | -OCH₃ |

Interpretation:

-

-OCH₃ protons (3.91 ppm, singlet): This signal corresponds to the three equivalent protons of the methyl ester group. Its singlet nature is due to the absence of any adjacent protons.

-

-OH proton (~5.5 - 6.5 ppm, broad singlet): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.

-

Aromatic Protons (H-2, H-4, H-6):

-

H-6 (~7.3 - 7.5 ppm, doublet of doublets): This proton is expected to be the most downfield due to its proximity to the electron-withdrawing ester group. It will be split into a doublet by the meta-coupled H-4 and further split into a doublet by the ortho-coupled fluorine atom.

-

H-2 (~7.0 - 7.2 ppm, triplet): This proton is meta-coupled to both H-4 and H-6. If the coupling constants are similar, it may appear as a triplet.

-

H-4 (~6.8 - 7.0 ppm, doublet of doublets): This proton is expected to be the most upfield of the aromatic protons due to the shielding effects of the ortho-hydroxyl and para-fluoro substituents. It will be split into a doublet by the meta-coupled H-2 and further split into a doublet by the ortho-coupled fluorine atom.

-

The following diagram illustrates the structure of this compound and the assignment of its protons.

Caption: Structure of this compound with proton assignments.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By understanding the interplay of substituent electronic effects and spin-spin coupling, a detailed prediction of the spectrum can be made. This theoretical analysis, combined with a robust experimental protocol, enables the accurate interpretation of the acquired data. The methodologies and principles outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of substituted aromatic compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. How To [chem.rochester.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 3-fluoro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-5-hydroxybenzoate is a fluorinated aromatic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring, offers a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside a discussion of its synthesis and potential applications. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes known information and provides expert analysis based on analogous structures to offer valuable insights for researchers.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. This compound (CAS No. 1072004-32-0) is a key building block that embodies this principle. The interplay of its functional groups—an electron-withdrawing fluorine, a hydrogen-bond-donating hydroxyl group, and a reactive methyl ester—makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. This guide aims to be a comprehensive resource, detailing the known properties and offering predictive insights into the characteristics of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to a scarcity of direct experimental data for this compound, the following table includes both known and estimated values based on closely related compounds and computational models.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₇FO₃ | PubChem[1] |

| Molecular Weight | 170.14 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and other polar organic solvents. | General solubility of methyl benzoates[2] |

| pKa (Phenolic Hydroxyl) | ~9.3 (estimated) | Based on 3-fluorophenol |

| LogP (Predicted) | 1.9 | PubChem[1] |

Expert Insights: The predicted LogP of 1.9 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. The estimated pKa of the phenolic hydroxyl group is crucial for understanding its ionization state at physiological pH, which influences its binding interactions and solubility.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

-

~3.9 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).

-

~6.8-7.2 ppm (multiplet, 3H): The three aromatic protons. The fluorine and hydroxyl groups will influence their chemical shifts and coupling patterns.

-

~5.0-6.0 ppm (broad singlet, 1H): The proton of the phenolic hydroxyl group (-OH). The chemical shift of this proton is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in CDCl₃):

-

~52 ppm: The carbon of the methyl ester group (-OCH₃).

-

~110-165 ppm: The six aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

-

~166 ppm: The carbonyl carbon of the ester group (-C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

-

3200-3600 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.

-

~1710-1730 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching vibration of the ester.

-

~1100-1200 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 170.

-

Loss of methoxy radical (-•OCH₃): m/z = 139.

-

Loss of formaldehyde (-CH₂O) from the methoxy group: m/z = 140.

-

Decarboxylation (loss of -COOCH₃): m/z = 111.

Chemical Properties and Reactivity

This compound possesses three key functional groups that dictate its chemical reactivity: the phenolic hydroxyl group, the methyl ester, and the fluorinated aromatic ring.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. The phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.

-

Methyl Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or other esters via transesterification.

-

Fluorinated Aromatic Ring: The fluorine atom is a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution. However, the strong activating effect of the hydroxyl group will dominate the directing effects. The C-F bond is generally stable, but in some cases, it can be displaced via nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring.

Synthesis

A common and effective method for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-hydroxybenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a variety of biologically active molecules.

-

Scaffold for Novel Inhibitors: The substituted benzene ring can serve as a core scaffold for the design of enzyme inhibitors. The functional groups can be readily modified to optimize binding interactions with the target protein.

-

Precursor for Fluorinated Analogs: It can be used to synthesize fluorinated analogs of known drugs or natural products. The introduction of fluorine can lead to improved metabolic stability and enhanced biological activity.

-

Building Block for Heterocyclic Synthesis: The reactive sites on the molecule can be utilized to construct various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

Safety and Handling

Based on the GHS classification, this compound is considered hazardous.[1]

GHS Hazard Statements:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye damage/irritation.[1]

-

May cause respiratory irritation.[1]

Precautionary Measures:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with considerable potential for advancing drug discovery and development. While a complete experimental dataset for this molecule is not yet readily available, this technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, and potential applications. As research in the field of fluorinated pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is expected to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

Methyl 3-fluoro-5-hydroxybenzoate structural formula and SMILES

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications as a strategic intermediate in drug discovery. Emphasis is placed on the rationale behind its synthetic pathway and the role of its structural features in medicinal chemistry. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Chemical Identity and Structure

This compound is a disubstituted methyl benzoate derivative. The strategic placement of the fluoro and hydroxyl groups on the aromatic ring makes it a valuable and reactive intermediate for further chemical modification.

Structural Formula and SMILES

The structural identity of a molecule is fundamentally defined by the connectivity of its atoms.

-

Structural Formula: The arrangement of atoms in this compound is depicted below.

Caption: 2D Structural Formula of this compound.

Key Identifiers and Properties

A summary of the key chemical identifiers and computed physicochemical properties for this compound is provided below. This data is essential for substance registration, database searching, and predictive modeling.

| Identifier / Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1072004-32-0 | [1][3] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| InChIKey | DIIVOKPOASIMNV-UHFFFAOYSA-N | [1] |

| Monoisotopic Mass | 170.03792224 Da | [1][2] |

| XlogP (Predicted) | 1.9 | [1][2] |

| Topological Polar Surface Area | 46.5 Ų | [1][2] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-hydroxybenzoic acid.

Rationale and Mechanism

Fischer esterification is a classic acid-catalyzed reaction. The process involves the reaction of a carboxylic acid with an alcohol. For this synthesis, methanol serves as both the reactant and the solvent, ensuring a high concentration to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Causality of Experimental Choices:

-

Acid Catalyst (e.g., H₂SO₄ or Thionyl Chloride): The reaction is inherently slow. The strong acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom.

-

Heat/Reflux: The reaction requires an energy input to overcome the activation energy barrier. Heating the mixture to reflux ensures a stable reaction temperature and increases the rate of reaction.

-

Aqueous Workup (NaHCO₃ wash): After the reaction, the mixture is acidic. A wash with a weak base like saturated sodium bicarbonate solution is performed to neutralize the acid catalyst and remove any unreacted carboxylic acid, which is deprotonated to its water-soluble sodium salt.[5][6].

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

-

Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine (to remove excess water).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block for the synthesis of more complex molecules.[7].

Role as a Chemical Intermediate

The compound possesses three key functional groups that can be selectively manipulated:

-

Ester: Can be hydrolyzed back to a carboxylic acid or converted to an amide.

-

Phenolic Hydroxyl: Can be alkylated, acylated, or used in coupling reactions.

-

Fluoro Group: Modifies the electronic properties of the ring and serves as a bioisostere for a hydrogen atom, often enhancing metabolic stability.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties, such as bioavailability and metabolic stability, by blocking sites of oxidative metabolism.[7].

Caption: Role of this compound as a versatile chemical intermediate.

Relevance in Medicinal Chemistry

Fluorinated benzoic acid derivatives are key components in a variety of pharmacologically active agents. For instance, related structures like 3-fluoro-5-methylbenzoic acid are used in the synthesis of mGluR5 receptor antagonists, which are investigated for treating neurological conditions such as anxiety and chronic pain.. The specific substitution pattern of this compound makes it an attractive starting point for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on GHS classifications for this compound and structurally similar chemicals.[1][8].

Hazard Identification

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Warning / Danger[1]

-

Hazard Statements:

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product..

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its defined structure, predictable reactivity, and the beneficial properties imparted by its fluoro-substituent make it a valuable tool for medicinal chemists. The straightforward synthesis via Fischer esterification allows for its accessible production. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7FO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1072004-32-0 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Methyl3-fluoro-4-hydroxy-5-nitrobenzoate [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Safety and Hazards of Methyl 3-fluoro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Building Block

Methyl 3-fluoro-5-hydroxybenzoate (CAS No. 1072004-32-0) is an aromatic ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile scaffold for synthesizing complex molecules with potential therapeutic applications. As with any novel or specialized chemical, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive technical overview of the known and potential hazards associated with this compound. Rather than a simple recitation of safety data sheet (SDS) information, this document synthesizes available data, draws logical inferences from structurally related compounds, and explains the causality behind recommended safety protocols. Our objective is to empower researchers to conduct risk assessments and implement safe handling procedures grounded in scientific principles.

Physicochemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the first step in a robust safety assessment. These properties influence its behavior, potential for exposure, and interaction with biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | PubChem[1] |

| Molecular Weight | 170.14 g/mol | PubChem[1] |

| CAS Number | 1072004-32-0 | PubChem[1] |

| Appearance | White to off-white solid/powder | Inferred from related compounds[2] |

| Storage Temperature | Room temperature, sealed in dry conditions | Sigma-Aldrich[3] |

The structure of this compound is key to its reactivity and potential hazards. The electron-withdrawing nature of the fluorine atom and the methyl ester group can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The aggregated GHS information for this compound, as reported to the European Chemicals Agency (ECHA), indicates several primary hazards. It is crucial to note that the percentage of notifiers reporting each classification varies, suggesting that the hazard profile may depend on impurities, additives, or the specific form of the substance.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement | Notifier Agreement | Source |

| Acute Toxicity, Oral | Category 4 | Irritant | Warning | H302: Harmful if swallowed | 50% | PubChem[1] |

| Skin Corrosion/Irritation | Category 2 | Irritant | Warning | H315: Causes skin irritation | 100% | PubChem[1] |

| Serious Eye Damage/Irritation | Category 1 / 2 | Corrosive / Irritant | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | 50% / 50% | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Irritant | Warning | H335: May cause respiratory irritation | 100% | PubChem[1] |

Expert Interpretation:

-

The 100% notifier agreement on skin and respiratory irritation (H315 and H335) strongly indicates that this compound is an irritant upon direct contact and inhalation. These should be considered confirmed hazards.

-

The 50/50 split between "Causes serious eye damage" (H318) and "Causes serious eye irritation" (H319) necessitates a conservative approach. All contact with eyes must be avoided, and procedures should be designed as if the compound is capable of causing permanent eye damage.

-

The 50% agreement on "Harmful if swallowed" (H302) suggests a moderate acute oral toxicity. While not highly toxic, ingestion should be strictly avoided.

Toxicological Profile: Knowns and Unknowns

For many specialized research chemicals, a complete toxicological profile is not available. In the absence of specific studies on this compound, we must extrapolate from its GHS classification and data on analogous compounds, such as parabens (esters of p-hydroxybenzoic acid).

-

Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory tract.[1] Accidental ingestion may be harmful.[1]

-

Chronic Effects: There is no specific data on the long-term effects of exposure to this compound. Studies on the widely used, structurally related methylparaben have found no evidence of carcinogenicity or mutagenicity.[4]

-

Sensitization: While methylparaben is generally considered a non-sensitizer on normal skin, it has been implicated in contact dermatitis, particularly when applied to damaged skin.[4][5] Given the irritant nature of this compound, the potential for skin sensitization should not be dismissed, and repeated skin contact must be avoided. There is no data available to assess its potential as a respiratory sensitizer.

Data Gaps and the Precautionary Principle: It is critical to acknowledge the absence of data in key areas:

-

LD50/LC50 values: No quantitative acute toxicity data is publicly available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Given these data gaps, the precautionary principle must be applied. Researchers should treat this compound as a substance with unknown long-term health effects and take all necessary measures to minimize exposure.

Reactivity Profile and Chemical Hazards

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases can hydrolyze the ester and deprotonate the phenolic hydroxyl group.

-

Hazardous Reactions: No specific hazardous polymerization or runaway reactions have been reported. The presence of the fluorine atom generally increases the chemical stability of the C-F bond but can influence the reactivity of other sites on the molecule.

Experimental Protocols: Safe Handling and Engineering Controls

A self-validating system of protocols is essential for minimizing exposure. The following workflow is based on the known hazards and the precautionary principle.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Engineering Controls:

-

Causality: To mitigate the confirmed respiratory irritation hazard (H335) and potential for inhalation of fine particles, all manipulations of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

-

Protocol:

-

Ensure the chemical fume hood has a face velocity compliant with institutional standards (typically 80-120 fpm).

-

Conduct all transfers, weighing, and solution preparations within the hood.

-

Keep the sash at the lowest practical height.

-

-

-

Personal Protective Equipment (PPE):

-

Causality: PPE serves as the last line of defense against the skin (H315) and serious eye (H318/H319) hazards.

-

Protocol:

-

Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses are insufficient.

-

Hand Protection: Wear nitrile gloves. Double-gloving is recommended for extended procedures. If a splash occurs, remove gloves immediately, wash hands, and don new gloves.

-

Body Protection: A buttoned lab coat must be worn. Consider a chemically resistant apron for large-scale work.

-

-

-

Emergency Procedures:

-

Causality: A pre-planned response is critical to minimizing harm in the event of an accidental exposure.

-

Protocol:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Waste Disposal

Unused material and contaminated disposables (e.g., gloves, weigh paper, pipette tips) must be treated as hazardous chemical waste.

-

Protocol:

-

Collect all waste in a clearly labeled, sealed container.

-

The label should include "Hazardous Waste" and the full chemical name: "this compound".

-

Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

-

Conclusion: A Framework for Responsible Research

This compound is a compound with a defined set of irritation hazards and a significant number of toxicological data gaps. For the drug development professional, this necessitates a conservative and diligent approach to safety. The core principles of risk mitigation—engineering controls, appropriate PPE, and strict adherence to established protocols—are non-negotiable. By understanding the rationale behind these precautions, researchers can confidently and safely utilize this versatile chemical building block to advance their scientific objectives.

References

- 1. This compound | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]

- 4. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety assessment of propyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of fluorine substitution on benzo[j]fluoranthene genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monitoring of the generation of non-mutagenic benzoic acid compounds during the manufacture of erythrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of Methyl 3-fluoro-5-hydroxybenzoate

An In-Depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore methods for its structural characterization, and discuss its strategic application as a molecular building block in the creation of novel therapeutics. The causality behind experimental choices and the strategic importance of its structural motifs will be explained throughout.

Core Properties and Significance

This compound is a key intermediate whose value lies in the specific arrangement of its functional groups on the benzene ring. The presence of a fluorine atom, a hydroxyl group, and a methyl ester provides three distinct points for chemical modification, making it a versatile scaffold. The fluorine atom, in particular, is a celebrated addition in modern drug design for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

Physicochemical and Structural Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | PubChem |

| Molecular Weight | 170.14 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 1072004-32-0 | PubChem |

| Synonyms | 3-Fluoro-5-hydroxybenzoic acid methyl ester | PubChem |

| Appearance | White to off-white solid or powder | Various Suppliers |

| Storage | Room temperature, sealed in a dry, inert atmosphere | Various Suppliers |

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is through the Fischer esterification of its carboxylic acid precursor, 3-fluoro-5-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.

Synthesis of the Precursor: 3-fluoro-5-hydroxybenzoic acid

While 3-fluoro-5-hydroxybenzoic acid is commercially available from specialty suppliers, its synthesis is not widely reported in standard literature. Plausible synthetic strategies, based on established transformations of aromatic systems, include:

-

Multi-step synthesis from 3,5-dihydroxybenzoic acid: This would involve selective protection of one hydroxyl group, followed by electrophilic fluorination and subsequent deprotection.

-

Functional group interconversion: A route starting from a more readily available precursor, like 3-amino-5-fluorobenzoic acid, could involve diazotization to form a diazonium salt, followed by hydrolysis to install the hydroxyl group.

The choice of route depends heavily on starting material cost, scalability, and safety considerations. For the purpose of this guide, we will proceed from the commercially available carboxylic acid precursor.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 3-fluoro-5-hydroxybenzoic acid to its corresponding methyl ester. The self-validating nature of this protocol lies in the use of standard, high-yielding reactions and straightforward purification techniques.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxybenzoic acid (10.0 g, 64.1 mmol).

-

Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension until the acid is fully dissolved.

-

Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise to the stirring solution. The addition is exothermic and should be done slowly. Causality: Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. This will cause the product to precipitate.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Causality: Ethyl acetate is used as it is immiscible with water and readily dissolves the organic product, allowing for its separation from the aqueous phase containing methanol and sulfuric acid.

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with saturated sodium chloride (brine) solution (1 x 100 mL) to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure, crystalline solid.

References

Methodological & Application

The Strategic Utility of Methyl 3-fluoro-5-hydroxybenzoate in Modern Organic Synthesis